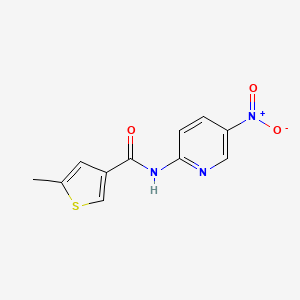
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
描述
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. A-438079 has been widely used in scientific research to study the role of the P2X7 receptor in various diseases and conditions.
作用机制
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it opens a pore in the cell membrane that allows the influx of calcium and other ions, leading to the activation of downstream signaling pathways. This compound binds to the ATP-binding site of the P2X7 receptor and prevents the binding of ATP, thereby blocking the ion channel and downstream signaling.
Biochemical and physiological effects:
The blockade of the P2X7 receptor by this compound has been shown to have various biochemical and physiological effects. For example, it reduces the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in models of inflammation. It also reduces the activation of microglia and astrocytes in models of neuroinflammation. Additionally, this compound has been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling, in models of neuropathic pain.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific investigation of the role of this receptor in various diseases and conditions. Another advantage is its ability to cross the blood-brain barrier, which makes it useful for studying neurological disorders. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve its effects compared to other P2X7 receptor antagonists.
未来方向
There are several future directions for the use of N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in scientific research. One direction is the investigation of its effects in models of other diseases and conditions, such as cancer and diabetes. Another direction is the development of more potent P2X7 receptor antagonists based on the structure of this compound. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its effects and reduce potential side effects.
科学研究应用
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used in various scientific research studies to investigate the role of the P2X7 receptor in different diseases and conditions. For example, it has been shown to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been shown to have analgesic effects in models of neuropathic pain and cancer pain. Additionally, this compound has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-11-14(9(3)23-17-11)15(19)16-12-7-6-10(22-5-2)8-13(12)18(20)21/h6-8H,4-5H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREITVZYHVDTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184548.png)

![5-methyl-N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4184570.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B4184577.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B4184583.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)

![N-(3-pyridinylmethyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4184606.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide hydrochloride](/img/structure/B4184615.png)

![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)

![5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
